3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,5,6-trifluoro-pyridine
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Overview
Description
3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,5,6-trifluoro-pyridine is a heterocyclic compound that features a unique combination of a pyridine ring substituted with trifluoromethyl groups and an oxadiazole ring substituted with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,5,6-trifluoro-pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with trifluoropyridine carboxylic acid under dehydrating conditions to form the oxadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,5,6-trifluoro-pyridine can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups and the chlorophenyl group can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxadiazole derivatives.
Scientific Research Applications
3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,5,6-trifluoro-pyridine has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer, antiviral, and antibacterial agent. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Material Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a component in high-energy materials.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,5,6-trifluoro-pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways . The trifluoromethyl groups and the oxadiazole ring play crucial roles in enhancing the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazole-2-thiol: This compound shares the oxadiazole ring but differs in the substituents, leading to different chemical and biological properties.
Uniqueness
3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,5,6-trifluoro-pyridine is unique due to the presence of both trifluoromethyl groups and a chlorophenyl-substituted oxadiazole ring. This combination imparts unique electronic properties and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H5ClF3N3O |
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Molecular Weight |
311.64 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-(2,5,6-trifluoropyridin-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H5ClF3N3O/c14-7-3-1-6(2-4-7)12-19-20-13(21-12)8-5-9(15)11(17)18-10(8)16/h1-5H |
InChI Key |
TZHCTUMWTXPFTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC(=C(N=C3F)F)F)Cl |
Origin of Product |
United States |
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